Diosgenin palmitate

Description

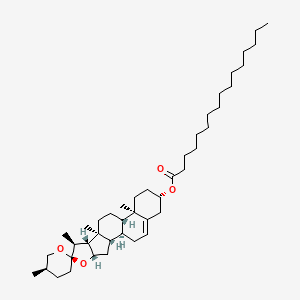

Structure

2D Structure

Properties

Molecular Formula |

C43H72O4 |

|---|---|

Molecular Weight |

653.0 g/mol |

IUPAC Name |

[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] hexadecanoate |

InChI |

InChI=1S/C43H72O4/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-39(44)46-34-23-25-41(4)33(28-34)20-21-35-36(41)24-26-42(5)37(35)29-38-40(42)32(3)43(47-38)27-22-31(2)30-45-43/h20,31-32,34-38,40H,6-19,21-30H2,1-5H3/t31-,32+,34+,35-,36+,37+,38+,40+,41+,42+,43-/m1/s1 |

InChI Key |

UTLFPCHHNIPLBC-PUYSEAGNSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)C[C@H]5[C@@H]4[C@@H]([C@]6(O5)CC[C@H](CO6)C)C)C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC5C4C(C6(O5)CCC(CO6)C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Diosgenin Palmitate: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diosgenin palmitate is a steroidal ester formed from the natural sapogenin, diosgenin, and the saturated fatty acid, palmitic acid. While diosgenin itself has been the subject of extensive research for its potential therapeutic properties, including anti-inflammatory, anticancer, and metabolic regulatory effects, specific data on this compound is limited in publicly available scientific literature. This technical guide provides a comprehensive overview of the chemical structure of this compound, based on the well-characterized structures of its constituent molecules. It further outlines a general experimental protocol for its synthesis via esterification. A significant portion of this guide is dedicated to the discussion of potential biological activities and associated signaling pathways. It is critical to note that the biological data presented herein is primarily derived from studies investigating the effects of diosgenin in the presence of palmitic acid, rather than the effects of the synthesized this compound ester. Therefore, the described signaling pathways represent hypothesized mechanisms of action for this compound, pending direct experimental validation.

Chemical Structure and Properties of this compound

This compound is the ester conjugate of diosgenin and palmitic acid. The ester linkage is formed between the hydroxyl group at the C-3 position of the diosgenin steroid backbone and the carboxyl group of palmitic acid.

Chemical Formula: C₄₃H₇₂O₄

Molecular Weight: 653.03 g/mol

Structure:

Caption: The chemical structure of this compound, illustrating the ester bond between the diosgenin and palmitate moieties.

Diosgenin Moiety

Diosgenin is a spirostanol sapogenin, a class of natural steroids. Its structure features a complex polycyclic system.

-

Chemical Formula: C₂₇H₄₂O₃

-

Molecular Weight: 414.63 g/mol

-

Key Structural Features: A spiroketal side chain and a hydroxyl group at the C-3 position.

Palmitate Moiety

Palmitic acid is a common saturated fatty acid.

-

Chemical Formula: C₁₆H₃₂O₂

-

Molecular Weight: 256.42 g/mol

-

Key Structural Features: A 16-carbon chain with a carboxylic acid group.

Spectroscopic Data (Predicted and from Constituent Parts)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted Key ¹H and ¹³C NMR Chemical Shifts for this compound

| Moiety | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Diosgenin | C-3 | ~4.5 (Shifted downfield from ~3.5 in diosgenin) | ~73 (Shifted downfield from ~71 in diosgenin) |

| C-5 | ~5.3 | ~140 | |

| C-6 | ~5.3 | ~121 | |

| C-18 (CH₃) | ~0.8 | ~16 | |

| C-19 (CH₃) | ~1.0 | ~19 | |

| C-21 (CH₃) | ~0.9 | ~14 | |

| C-27 (CH₃) | ~0.8 | ~17 | |

| Palmitate | C-1 (C=O) | - | ~173 |

| C-2 (α-CH₂) | ~2.3 | ~34 | |

| C-3 (β-CH₂) | ~1.6 | ~25 | |

| (CH₂)n | ~1.2-1.3 | ~29-30 | |

| C-16 (ω-CH₃) | ~0.9 | ~14 |

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight. Key fragmentation patterns would likely involve the cleavage of the ester bond, yielding fragments corresponding to the diosgenin and palmitoyl moieties.

Table 2: Expected Mass Spectrometry Fragments for this compound

| Fragment | Expected m/z |

| [this compound + H]⁺ | 653.5 |

| [Diosgenin - H]⁺ | 413.3 |

| [Palmitoyl]⁺ | 239.2 |

Experimental Protocols

Proposed Synthesis of this compound

A general method for the synthesis of this compound involves the esterification of diosgenin with an activated form of palmitic acid, such as palmitoyl chloride.

Materials:

-

Diosgenin

-

Palmitoyl chloride

-

Pyridine (or another suitable base)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolution: Dissolve diosgenin in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add pyridine to the solution. The base acts as a catalyst and scavenges the HCl byproduct.

-

Addition of Acyl Chloride: Slowly add palmitoyl chloride to the stirred solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water or a saturated solution of sodium bicarbonate.

-

Separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

-

Characterization: Confirm the identity and purity of the synthesized this compound using NMR spectroscopy and mass spectrometry.

Biological Activity and Signaling Pathways (Hypothesized)

As previously stated, there is a lack of direct experimental evidence on the biological effects of synthesized this compound. The following sections describe the signaling pathways that have been shown to be modulated by diosgenin in the presence of palmitic acid . It is hypothesized that this compound may exhibit similar activities.

Anti-Inflammatory Effects via the IKKβ/NF-κB Pathway

Studies have shown that diosgenin can ameliorate palmitate-induced inflammation in endothelial cells.[1] This effect is mediated through the inhibition of the IκB kinase β (IKKβ)/nuclear factor-kappa B (NF-κB) signaling pathway.[1]

Caption: Hypothesized inhibition of the palmitic acid-induced IKKβ/NF-κB inflammatory pathway by this compound.

Improvement of Insulin Signaling via the PI3K/Akt/eNOS Pathway

Palmitic acid is known to induce insulin resistance. Diosgenin has been observed to counteract this effect by improving insulin signaling through the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/endothelial nitric oxide synthase (eNOS) pathway.[1]

Caption: Hypothesized protective effect of this compound on the insulin signaling pathway.

Regulation of Lipid Metabolism via AMPK/ACC and SREBP-1c/FAS Pathways

Diosgenin has been shown to ameliorate palmitic acid-induced lipid accumulation in hepatocytes by modulating key pathways in lipid metabolism.[2][3] It is suggested to activate the AMP-activated protein kinase (AMPK)/acetyl-CoA carboxylase (ACC) pathway, which promotes fatty acid oxidation, and inhibit the sterol regulatory element-binding protein 1c (SREBP-1c)/fatty acid synthase (FAS) pathway, which is involved in lipogenesis.[2][3]

Caption: Hypothesized dual regulatory role of this compound in lipid metabolism.

Conclusion and Future Directions

This compound is a molecule of interest due to the significant biological activities of its parent compound, diosgenin. This guide provides a foundational understanding of its chemical structure and a proposed synthetic route. However, the lack of direct experimental data on this compound itself is a significant knowledge gap. Future research should focus on the following:

-

Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol for this compound, along with its full spectroscopic characterization (¹H NMR, ¹³C NMR, MS, IR).

-

In Vitro Studies: Investigation of the biological effects of purified this compound on relevant cell lines to confirm whether it recapitulates, enhances, or alters the activities observed with diosgenin and palmitic acid co-treatment.

-

In Vivo Studies: Preclinical studies to evaluate the pharmacokinetics, pharmacodynamics, and safety profile of this compound.

Such studies are essential to validate the therapeutic potential of this compound and to understand its mechanism of action as a distinct chemical entity.

References

- 1. Diosgenin ameliorates palmitate-induced endothelial dysfunction and insulin resistance via blocking IKKβ and IRS-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diosgenin ameliorates palmitic acid-induced lipid accumulation via AMPK/ACC/CPT-1A and SREBP-1c/FAS signaling pathways in LO2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Initial Screening of Diosgenin Palmitate Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diosgenin, a naturally occurring steroidal sapogenin, has garnered significant attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, and metabolic regulatory effects. The esterification of diosgenin with fatty acids, such as palmitic acid to form diosgenin palmitate, represents a strategic approach to potentially enhance its lipophilicity and modulate its biological profile. This technical guide provides a comprehensive overview of the hypothesized bioactivities of this compound, drawing upon the extensive research conducted on diosgenin and its derivatives. While direct experimental data on this compound is limited, this document outlines detailed experimental protocols and summarizes key quantitative data from closely related compounds to inform initial screening efforts. Furthermore, critical signaling pathways and experimental workflows are visualized to aid in the conceptualization and design of future research.

Hypothesized Bioactivities of this compound

Based on the known biological effects of diosgenin and the nature of palmitic acid as a saturated fatty acid, the initial screening of this compound should focus on two primary areas: anticancer and anti-inflammatory activities. The conjugation with palmitic acid may enhance the cellular uptake and membrane interaction of the parent compound, potentially leading to altered potency and efficacy.

Anticancer Activity

Diosgenin has been extensively reported to exhibit cytotoxic and pro-apoptotic effects against a variety of cancer cell lines. It is plausible that this compound will retain or even enhance these properties. Studies on analogous compounds, specifically long-chain fatty acid esters of diosgenin-7-ketoxime, have demonstrated anticancer activity, supporting this hypothesis.[1] The proposed mechanisms of action to investigate for this compound include the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell migration and invasion.

Anti-inflammatory Activity

Diosgenin is a known modulator of inflammatory pathways, primarily through the inhibition of pro-inflammatory cytokines and mediators. Given that palmitic acid can have pro-inflammatory effects in certain contexts, the anti-inflammatory potential of this compound is of particular interest. The initial screening should assess its ability to counteract inflammatory responses induced by agents like lipopolysaccharide (LPS).

Quantitative Data Summary

While specific quantitative data for this compound is not yet available in the public domain, the following tables summarize the bioactivity of diosgenin and some of its derivatives against various cell lines. This data serves as a crucial benchmark for evaluating the performance of this compound in initial screening assays.

Table 1: Anticancer Activity of Diosgenin

| Cancer Cell Line | Assay Type | IC50 / Effect | Reference |

| DU145 (Prostate) | Proliferation | Potent anti-proliferative activity | [1] |

| PC-3 (Prostate) | Proliferation | Dose-dependent inhibition | |

| HCT-116 (Colon) | Proliferation | Inhibition of cell growth | |

| HT-29 (Colon) | Apoptosis | Induction of apoptosis | |

| MCF-7 (Breast) | Proliferation | Inhibition of proliferation | |

| MDA-MB-231 (Breast) | Apoptosis | Downregulation of BCL2 | [1] |

| A549 (Lung) | Proliferation | Inhibition of cell growth | |

| HepG2 (Liver) | Apoptosis | Induction of apoptosis |

Table 2: Anti-inflammatory Activity of Diosgenin Analogues

| Compound | Cell Line | Inflammatory Stimulus | Measured Endpoint | Effect | Reference |

| Diosgenin Analogue 15 | Murine Peritoneal Macrophages | LPS | TNF-α, IL-6, IL-1β | Significant inhibition | [2] |

| Diosgenin | RAW 264.7 Macrophages | LPS | Pro-inflammatory cytokines | Inhibition | [1] |

Detailed Experimental Protocols

The following protocols are generalized methodologies for the initial in vitro screening of this compound's bioactivity.

Anticancer Activity Screening

-

Cell Seeding: Plate cancer cells (e.g., DU145, MCF-7, A549) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Anti-inflammatory Activity Screening

-

Cell Seeding: Plate murine macrophages (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Cell Treatment: Treat macrophages with this compound and LPS as described in the NO production assay.

-

Supernatant Collection: Collect the cell culture supernatant after 24 hours.

-

ELISA: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a general workflow for its initial bioactivity screening.

References

In Vitro Biological Activity of Diosgenin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diosgenin, a naturally occurring steroidal sapogenin, has demonstrated a wide spectrum of in vitro biological activities, positioning it as a compound of significant interest for pharmaceutical research and development. This document provides a detailed technical overview of its anti-inflammatory, antioxidant, and anti-cancer properties, with a focus on the underlying molecular mechanisms and experimental data. While direct studies on diosgenin palmitate are lacking, the extensive research on diosgenin, particularly its ability to counteract palmitate-induced cellular damage, offers a foundational understanding for future investigations into its esterified derivatives.

Anti-inflammatory Activity

Diosgenin exhibits potent anti-inflammatory effects in various in vitro models, primarily through the modulation of key inflammatory signaling pathways. A significant body of research highlights its ability to counteract the pro-inflammatory effects of saturated fatty acids like palmitate.

Inhibition of NF-κB Signaling Pathway

A primary mechanism of diosgenin's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In human umbilical vein endothelial cells (HUVECs) stimulated with palmitate, diosgenin has been shown to significantly reduce the phosphorylation of IKKβ and the subsequent phosphorylation and nuclear translocation of the NF-κB p65 subunit[1][2]. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines.

Reduction of Pro-inflammatory Cytokines and Mediators

In vitro studies have consistently demonstrated that diosgenin treatment leads to a dose-dependent decrease in the production of several key pro-inflammatory molecules.

| Cell Line | Inducer | Measured Mediator | Effect of Diosgenin | Reference |

| HUVECs | Palmitate (PA) | TNF-α, IL-6 | Significant reduction at 0.1, 1, and 10 µmol/L | [1][2] |

| RAW 264.7 Macrophages | Conditioned medium from 3T3-L1 adipocytes | TNF-α, MCP-1, Nitric Oxide | Inhibition of production | [3] |

| Dendritic Cells | - | IL-6, IL-12 | Inhibition of secretion | [4][5] |

| Dendritic Cells | - | IL-10 | Promotion of expression | [4][5] |

| THP-1 Monocytes | TNF-α | Tissue Factor (TF) | Inhibition of expression and procoagulant activity | [4][5] |

Experimental Protocol: Anti-inflammatory Assay in HUVECs

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in appropriate media until confluence.

-

Treatment: Cells are pre-treated with varying concentrations of diosgenin (e.g., 0.1, 1, 10 µmol/L) for 30 minutes.

-

Induction of Inflammation: Inflammation is induced by incubating the cells with palmitate (e.g., 100 µmol/L) for a specified duration (e.g., 24 hours).

-

Analysis of Inflammatory Markers:

Antioxidant Activity

Diosgenin has been shown to possess significant antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

Free Radical Scavenging Activity

In various in vitro assays, diosgenin has demonstrated the ability to directly scavenge different types of free radicals.

| Assay | IC50 of Diosgenin (µg/mL) | IC50 of Ascorbic Acid (µg/mL) | Reference |

| DPPH Radical Scavenging | 46.14 | 39.27 | |

| ABTS Radical Scavenging | 35.17 | 39.14 | |

| Hydroxyl Radical Scavenging | 34.21 | 38.24 | |

| Superoxide Anion Radical Scavenging | 29.17 | 34.19 | |

| Hydrogen Peroxide Radical Scavenging | 32.12 | 36.17 | |

| Nitric Oxide Radical Scavenging | 35.19 | 39.14 |

Effects on Antioxidant Enzymes and Oxidative Stress Markers

In a cellular model of non-alcoholic fatty liver disease (NAFLD) induced by palmitic acid in LO2 cells, diosgenin treatment was found to mitigate oxidative stress.

-

Reduction of Reactive Oxygen Species (ROS): Diosgenin treatment significantly reduced the intracellular levels of ROS[6].

-

Decrease in Malondialdehyde (MDA): Levels of MDA, a marker of lipid peroxidation, were decreased by diosgenin[6].

-

Increase in Antioxidant Enzymes: Diosgenin increased the levels of antioxidant enzymes such as glutathione peroxidase (GSH-PX), superoxide dismutase (SOD), and catalase (CAT)[6].

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of Solutions: A stock solution of diosgenin is prepared in a suitable solvent (e.g., ethanol). A solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol is also prepared.

-

Reaction Mixture: Different concentrations of diosgenin are added to the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer. The percentage of scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the sample). Ascorbic acid is typically used as a positive control[7].

Anti-Cancer Activity

Diosgenin has been extensively studied for its anti-cancer properties, demonstrating effects on cell proliferation, apoptosis, and cell cycle progression in a variety of cancer cell lines[8][9][10].

Cytotoxicity and Inhibition of Cell Proliferation

Diosgenin exhibits cytotoxic effects against numerous cancer cell lines in a dose- and time-dependent manner.

| Cell Line | Cancer Type | IC50 Value | Reference |

| L929 | Murine Fibrosarcoma | 1.2 µg/mL | [11] |

| HeLa | Cervical Cancer | 18.2 µg/mL | [11] |

| MCF-7 | Breast Cancer | 19.8 µg/mL | [11] |

| SAS | Oral Squamous Cell Carcinoma | 31.7 µM | [12] |

| HSC3 | Oral Squamous Cell Carcinoma | 61 µM | [12] |

Induction of Apoptosis

Diosgenin promotes apoptosis in cancer cells through the modulation of key apoptotic regulatory proteins. It has been shown to increase the ratio of pro-apoptotic to anti-apoptotic proteins (e.g., Bax/Bcl-2) and activate caspases, leading to programmed cell death[9].

Cell Cycle Arrest

Diosgenin can induce cell cycle arrest at different phases in various cancer cell types. For instance, it has been reported to cause S-phase arrest in HEp-2 cells and G2/M phase arrest in M4Beu cells[12].

Modulation of Cancer-Related Signaling Pathways

The anti-cancer effects of diosgenin are mediated through its influence on multiple signaling pathways involved in cancer progression.

-

PI3K/Akt Pathway: Diosgenin has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation[13].

-

MAPK Pathway: Diosgenin can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38, in a cell-type-specific manner to induce apoptosis or inhibit proliferation[4][13].

-

Wnt/β-catenin Pathway: In some cancers, diosgenin has been found to suppress the Wnt/β-catenin signaling pathway, which is often aberrantly activated in tumors[13].

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of diosgenin for different time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion and Future Directions

The in vitro evidence strongly supports the potential of diosgenin as a versatile therapeutic agent with anti-inflammatory, antioxidant, and anti-cancer properties. Its ability to modulate multiple key signaling pathways underscores its pleiotropic effects. While this guide provides a comprehensive overview of diosgenin's activities, the lack of specific data on this compound highlights a significant research gap. Future studies should focus on synthesizing and evaluating the biological activities of this compound and other ester derivatives. Such research would be invaluable in determining whether esterification can enhance the bioavailability, stability, and efficacy of diosgenin, potentially leading to the development of novel and more potent therapeutic agents.

References

- 1. Design, Synthesis and Biological Evaluation of Diosgenin-Amino Acid Derivatives with Dual Functions of Neuroprotection and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diosgenin ameliorates palmitate-induced endothelial dysfunction and insulin resistance via blocking IKKβ and IRS-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diosgenin and Its Analogs: Potential Protective Agents Against Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pro-Apoptotic and Anti-Cancer Properties of Diosgenin: A Comprehensive and Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and potent cytotoxic activity of a novel diosgenin derivative and its phytosomes against lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antitumor Activity of Diosgenin Hydroxamic Acid and Quaternary Phosphonium Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journal.waocp.org [journal.waocp.org]

- 8. Antioxidant activity of novel diosgenin derivatives: Synthesis, biological evaluation, and in silico ADME prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of in Vitro ADME Properties of Diosgenin and Dioscin from Dioscorea villosa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Pharmacological Effects of Diosgenin–Betulinic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Diosgenin vs. Diosgenin Palmitate: A Technical Guide to Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diosgenin, a naturally occurring steroidal sapogenin, holds significant promise for various therapeutic applications, including anti-inflammatory, anti-cancer, and cholesterol-lowering effects. However, its clinical utility is hampered by poor oral bioavailability. This technical guide provides an in-depth analysis of the bioavailability of diosgenin, summarizing key pharmacokinetic data from preclinical studies. It further explores the concept of diosgenin palmitate as a potential prodrug strategy to enhance absorption, despite the current lack of direct in vivo comparative studies. Detailed experimental protocols and visualization of relevant signaling pathways are included to support further research and development in this area.

Introduction: The Bioavailability Challenge of Diosgenin

Diosgenin is a lipophilic molecule with low aqueous solubility, which is a primary factor contributing to its poor oral bioavailability.[1][2] Following oral administration, the absolute bioavailability of diosgenin in rats has been reported to be in the range of 6-9%.[3][4] This limited absorption significantly curtails its systemic therapeutic efficacy. Consequently, various formulation strategies have been explored to enhance its bioavailability, including the development of nanocrystals, cyclodextrin complexes, and other nanoparticle-based delivery systems.[1][2]

Esterification of drug molecules with fatty acids to create lipophilic prodrugs is a common strategy to improve oral absorption. In theory, a palmitate ester of diosgenin, this compound, could leverage lipid absorption pathways, potentially leading to improved bioavailability. However, to date, there is a notable absence of published in vivo pharmacokinetic studies directly comparing the bioavailability of this compound to that of diosgenin. This guide will synthesize the available data for diosgenin and provide a theoretical framework for the potential absorption of this compound based on the principles of sterol ester metabolism.

Quantitative Bioavailability Data for Diosgenin

The following tables summarize the pharmacokinetic parameters of diosgenin from various preclinical studies. These studies highlight the impact of different formulation strategies on improving its oral absorption.

Table 1: Pharmacokinetic Parameters of Diosgenin in Rats (Single Dose, Oral Administration)

| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |

| Coarse Suspension | 15 | 150.3 ± 25.1 | 4.0 | 1234.5 ± 210.8 | ~9.0 | [3][5] |

| Coarse Suspension | Not Specified | ~100 | ~4.0 | ~1000 | ~7.0 | [6] |

| Diosgenin Nanocrystals | 50 | 458.7 ± 91.2 | 2.0 | 4879.3 ± 856.4 | Not Reported (2.55-fold increase in AUC vs. coarse suspension) | [2][7] |

| Diosgenin/β-CD Complex | 50 | 320.0 ± 56.0 | 1.5 | 2100.0 ± 350.0 | Not Reported (Significant enhancement over drug alone) | [8] |

Note: Values are presented as mean ± standard deviation where available. The experimental conditions across studies may vary.

This compound: A Prodrug Approach

Synthesis of this compound

While in-vivo bioavailability data is unavailable, the synthesis of this compound is a straightforward esterification reaction. Typically, it involves reacting diosgenin with palmitoyl chloride in the presence of a base, such as pyridine or triethylamine, in an appropriate organic solvent like dichloromethane. The reaction mixture is usually stirred at room temperature until completion, followed by purification using column chromatography.

Theoretical Bioavailability and Absorption Pathway of this compound

The oral absorption of sterol esters is primarily governed by their hydrolysis back to the parent sterol and the fatty acid by pancreatic lipases in the small intestine. The liberated sterol is then absorbed via micellar solubilization.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation and Evaluation of Diosgenin Nanocrystals to Improve Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diosgenin and Its Analogs: Potential Protective Agents Against Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Pharmacokinetic Profile and Oral Bioavailability of Diosgenin, Charantin, and Hydroxychalcone From a Polyherbal Formulation [frontiersin.org]

- 5. Pharmacokinetic Profile and Oral Bioavailability of Diosgenin, Charantin, and Hydroxychalcone From a Polyherbal Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Diosgenin Palmitate in DMSO and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diosgenin palmitate in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. Due to the limited availability of public quantitative data on the solubility of this compound, this document focuses on providing a detailed experimental protocol for its determination. Additionally, it outlines a relevant biological signaling pathway involving the parent compound, diosgenin, in the context of palmitate-induced cellular stress, which is pertinent to the study of this compound.

Introduction to this compound

This compound is a synthetic derivative of diosgenin, a naturally occurring steroidal sapogenin found in plants such as Dioscorea species (wild yam)[1]. As an ester of diosgenin and palmitic acid, its lipophilicity is significantly increased compared to the parent diosgenin molecule. This modification can influence its pharmacokinetic and pharmacodynamic properties, making solubility a critical parameter for in vitro and in vivo studies. Understanding its solubility in solvents like DMSO and ethanol is fundamental for preparing stock solutions for biological assays and formulating delivery systems.

Solubility of this compound

As of the compilation of this guide, specific quantitative solubility data for this compound in DMSO and ethanol is not widely published. The solubility of a compound is dependent on various factors including the physicochemical properties of both the solute and the solvent, temperature, and the crystalline form of the compound.

To facilitate research and development, the following table has been structured to be populated with experimentally determined solubility data. The subsequent section details a robust protocol for obtaining these values.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| DMSO | 25 (Room Temp.) | Data to be determined | Data to be determined | Shake-Flask Method |

| DMSO | 37 | Data to be determined | Data to be determined | Shake-Flask Method |

| Ethanol (95-100%) | 25 (Room Temp.) | Data to be determined | Data to be determined | Shake-Flask Method |

| Ethanol (95-100%) | 37 | Data to be determined | Data to be determined | Shake-Flask Method |

Experimental Protocol for Determining Solubility

The following protocol is a generalized "shake-flask" method, which is considered the gold standard for determining equilibrium solubility and can be adapted for this compound[2][3].

3.1. Materials and Equipment

-

This compound (high purity)

-

Anhydrous DMSO (ACS grade or higher)

-

Absolute Ethanol (ACS grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps (e.g., 2 mL or 4 mL)

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical method for quantification.

3.2. Procedure

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a glass vial. The amount should be more than what is expected to dissolve.

-

Add a precise volume of the solvent (DMSO or ethanol), for instance, 1 mL, to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. For lipophilic compounds like steroid esters, this can take 24 to 72 hours[2]. A preliminary kinetic solubility test can help determine the optimal equilibration time[4].

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow for the sedimentation of the excess solid.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes[2].

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticles.

-

Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the original concentration of the saturated solution based on the dilution factor. This value represents the solubility.

-

3.3. Diagram of Experimental Workflow

Relevant Signaling Pathways

While the specific signaling pathways modulated by this compound are a subject for further research, the activities of its parent compounds, diosgenin and palmitic acid, are well-documented. Diosgenin has been shown to ameliorate the effects of palmitic acid-induced cellular stress. One such mechanism involves the AMPK/ACC/CPT-1A and SREBP-1c/FAS signaling pathways, which are crucial in regulating lipid metabolism[5][6]. Palmitic acid can induce lipid accumulation, and diosgenin has been observed to counteract this by promoting fatty acid oxidation and inhibiting lipid synthesis[5][6][7].

4.1. Diagram of Diosgenin's Effect on Palmitate-Induced Lipid Metabolism Signaling

This guide provides a foundational framework for researchers working with this compound. By following the detailed experimental protocol, scientists can reliably determine its solubility in DMSO and ethanol, enabling further investigation into its biological activities, which may be related to the signaling pathways outlined above.

References

- 1. This compound | 4952-66-3 | EAA95266 | Biosynth [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diosgenin ameliorates palmitic acid-induced lipid accumulation via AMPK/ACC/CPT-1A and SREBP-1c/FAS signaling pathways in LO2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diosgenin ameliorates palmitic acid-induced lipid accumulation via AMPK/ACC/CPT-1A and SREBP-1c/FAS signaling pathways in LO2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Early Research on the Therapeutic Potential of Diosgenin in Palmitate-Induced Pathologies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosgenin, a naturally occurring steroidal sapogenin found in plants like Dioscorea species (wild yam) and Trigonella foenum-graecum (fenugreek), has garnered significant attention for its diverse pharmacological activities.[1][2][3] Early research has particularly focused on its potential to counteract the detrimental cellular effects induced by palmitate, a saturated fatty acid. This technical guide provides an in-depth overview of this early research, focusing on the therapeutic potential of diosgenin in mitigating palmitate-induced cellular stress, insulin resistance, and inflammation. While the focus of this document is on the interplay between diosgenin and palmitate, it is important to note that "diosgenin palmitate" as a specific esterified compound is a distinct chemical entity. The research summarized herein primarily investigates the effects of diosgenin on pathologies induced by palmitate.

Quantitative Data Summary

The following tables summarize the key quantitative data from early preclinical studies investigating the effects of diosgenin on palmitate-induced cellular models.

Table 1: Effects of Diosgenin on Inflammatory Markers in Palmitate-Treated Human Umbilical Vein Endothelial Cells (HUVECs) [4]

| Parameter | Palmitate (100 µmol/L) | Diosgenin (0.1 µmol/L) + Palmitate | Diosgenin (1 µmol/L) + Palmitate | Diosgenin (10 µmol/L) + Palmitate |

| IKKβ Phosphorylation | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| NF-κB (p65) Phosphorylation | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| TNF-α Production | Increased | Significantly Inhibited | Significantly Inhibited | Significantly Inhibited |

| IL-6 Production | Increased | Significantly Inhibited | Significantly Inhibited | Significantly Inhibited |

Table 2: Effects of Diosgenin on Insulin Signaling in Palmitate-Treated HUVECs [4]

| Parameter | Palmitate (100 µmol/L) | Diosgenin (10 µmol/L) + Palmitate |

| IRS-1 Serine (S307) Phosphorylation | Increased | Attenuated |

| IRS-1 Tyrosine Phosphorylation (in response to insulin) | Decreased | Restored |

| Akt Activation (in response to insulin) | Decreased | Improved |

| eNOS Activation (in response to insulin) | Decreased | Improved |

| Insulin-Mediated NO Production | Decreased | Increased |

Table 3: Effects of Diosgenin on Lipid Metabolism in Palmitate-Treated LO2 Cells [5][6]

| Parameter | Palmitate-Treated | Diosgenin + Palmitate |

| Intracellular Lipid Content | Increased | Significantly Reduced |

| p-AMPK Expression | Decreased | Upregulated |

| p-ACC Expression | Decreased | Upregulated |

| CPT-1A Expression | Decreased | Upregulated |

| SREBP-1c Expression | Increased | Inhibited |

| FAS Expression | Increased | Inhibited |

Experimental Protocols

This section details the methodologies for key experiments cited in the early research on diosgenin's therapeutic potential against palmitate-induced cellular damage.

Cell Culture and Treatment

-

Cell Lines:

-

Palmitate Preparation: Palmitate (PA) was typically dissolved in ethanol and then complexed with bovine serum albumin (BSA) to facilitate its solubility and uptake by cells.

-

Treatment Protocol: Cells were pre-treated with varying concentrations of diosgenin (e.g., 0.1, 1, 10 µmol/L) for a specified duration (e.g., 30 minutes) before being incubated with palmitate (e.g., 100 µmol/L) for various time points (e.g., 30 minutes to 24 hours).[4] In some experiments, insulin was added to assess its signaling pathway.

Western Blot Analysis

Western blotting was a primary technique used to determine the expression and phosphorylation status of key proteins in signaling pathways.

-

Protein Extraction: Cells were lysed using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration was determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membranes were blocked and then incubated with primary antibodies against target proteins (e.g., IKKβ, p-IKKβ, NF-κB p65, p-p65, IRS-1, p-IRS-1, Akt, p-Akt, eNOS, p-eNOS, AMPK, p-AMPK, ACC, p-ACC, CPT-1A, SREBP-1c, FAS).

-

Detection: After incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA kits were utilized to quantify the levels of secreted cytokines and other molecules in the cell culture medium.

-

Sample Collection: Cell culture supernatants were collected after the treatment period.

Nitric Oxide (NO) Measurement

Intracellular nitric oxide (NO) production, a key indicator of endothelial function, was assessed using fluorescence microscopy.

-

Fluorescent Probe: Cells were incubated with a NO-sensitive fluorescent dye, such as 4,5-diaminofluorescein diacetate (DAF-FM DA).

-

Imaging: The fluorescence intensity, which is proportional to the amount of NO produced, was observed and quantified using a fluorescence microscope.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by diosgenin in the context of palmitate-induced cellular stress and the general workflow of the described experiments.

Diosgenin's Modulation of Inflammatory and Insulin Signaling Pathways in Endothelial Cells

References

- 1. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diosgenin: An Updated Pharmacological Review and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. impactfactor.org [impactfactor.org]

- 4. Diosgenin ameliorates palmitate-induced endothelial dysfunction and insulin resistance via blocking IKKβ and IRS-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diosgenin ameliorates palmitic acid-induced lipid accumulation via AMPK/ACC/CPT-1A and SREBP-1c/FAS signaling pathways in LO2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diosgenin ameliorates palmitic acid-induced lipid accumulation via AMPK/ACC/CPT-1A and SREBP-1c/FAS signaling pathways in LO2 cells - PMC [pmc.ncbi.nlm.nih.gov]

Diosgenin Palmitate: A Prospective Therapeutic Agent - A Technical Guide

Disclaimer: This technical guide primarily details the established therapeutic properties, mechanisms of action, and experimental protocols of diosgenin . Due to a scarcity of dedicated research on diosgenin palmitate , this document serves as a forward-looking guide for researchers, scientists, and drug development professionals, extrapolating the potential of this compound based on the extensive data available for its parent compound, diosgenin. This compound is a synthetic derivative of diosgenin, a naturally occurring steroidal sapogenin.[1] This guide outlines a research framework for the investigation and validation of this compound as a novel therapeutic agent.

Introduction to Diosgenin and its Therapeutic Potential

Diosgenin is a steroidal sapogenin found abundantly in plants such as Dioscorea species (wild yam), Trigonella foenum-graecum (fenugreek), and Smilax china.[2][3][4] It serves as a crucial precursor for the synthesis of various steroidal drugs.[5] Preclinical studies have highlighted the diverse pharmacological activities of diosgenin, including anti-inflammatory, antioxidant, anti-cancer, and metabolic regulatory effects.[2][6][7][8][9] These properties suggest that diosgenin and its derivatives, such as this compound, hold significant promise for the development of novel therapeutics for a range of diseases, including cancer, atherosclerosis, and metabolic disorders.[2][3][10]

Potential Therapeutic Applications of this compound

Based on the known activities of diosgenin, this compound is a promising candidate for investigation in the following areas:

-

Oncology: Diosgenin has demonstrated anti-cancer activity against a variety of tumor cell lines, including oral, laryngeal, esophageal, liver, gastric, lung, cervical, and prostate cancers, as well as glioma and leukemia.[3][4] Its mechanisms of action include inducing apoptosis, inhibiting cell proliferation and metastasis, and blocking the cell cycle.[3][4][6]

-

Cardiovascular Disease: Diosgenin has shown potential in ameliorating atherosclerosis by improving endothelial dysfunction, regulating lipid metabolism, and exerting anti-inflammatory and anti-thrombotic effects.[10] It can improve vascular tone by increasing nitric oxide (NO) production.[10]

-

Metabolic Disorders: Diosgenin may be beneficial in managing diabetes and obesity by improving insulin resistance and reducing lipid accumulation.[7][11][12]

-

Inflammatory Conditions: The anti-inflammatory properties of diosgenin are well-documented and suggest its potential use in various inflammatory disorders.[7]

Mechanistic Insights from Diosgenin Research

The therapeutic effects of diosgenin are attributed to its modulation of multiple signaling pathways. Understanding these pathways is crucial for designing experiments to elucidate the mechanism of action of this compound.

Anti-Cancer Signaling Pathways

Diosgenin's anti-cancer effects are mediated through the regulation of several key signaling pathways:

-

Apoptosis Induction: Diosgenin induces apoptosis in cancer cells through both the death receptor and mitochondrial pathways.[2] It can activate caspase-3 and modulate the expression of Bcl-2 family proteins.[6][7]

-

Cell Cycle Arrest: Diosgenin can arrest the cell cycle at different phases, such as the G1 or S phase, depending on the cancer cell type, by modulating the expression of cyclins and cyclin-dependent kinases.[6][13]

-

Inhibition of Metastasis: Diosgenin can suppress tumor cell migration and invasion by downregulating the expression of matrix metalloproteinases and other proteins involved in metastasis, such as VEGF and TWIST-1.[6][13]

-

PI3K/Akt Pathway: Diosgenin has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell growth and proliferation.[13]

-

STAT3 Signaling: In hepatocellular carcinoma, diosgenin inhibits the STAT3 signaling pathway, leading to suppressed cell proliferation.[7]

Metabolic and Inflammatory Signaling Pathways

Diosgenin's effects on metabolism and inflammation are linked to the following pathways:

-

AMPK/ACC/CPT-1A Pathway: In hepatocytes, diosgenin can ameliorate lipid accumulation by activating the AMPK/ACC/CPT-1A pathway, which promotes fatty acid β-oxidation.[12][14][15][16]

-

SREBP-1c/FAS Pathway: Diosgenin can also inhibit lipid synthesis by downregulating the SREBP-1c/FAS signaling pathway.[12][15][16]

-

IKKβ/NF-κB Pathway: Diosgenin exerts anti-inflammatory effects by inhibiting the IKKβ/NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[11]

-

AMPK/Nrf2/HO-1 Pathway: Diosgenin can protect retinal pigment epithelial cells from high glucose-induced inflammatory damage and oxidative stress by activating the AMPK/Nrf2/HO-1 pathway.[17]

Quantitative Data from Diosgenin Studies

The following tables summarize quantitative data from various in vitro studies on diosgenin, providing a baseline for designing experiments with this compound.

Table 1: Anti-inflammatory Effects of Diosgenin

| Cell Line | Treatment | Concentration(s) | Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Palmitate-induced inflammation | 0.1, 1, and 10 μmol/L | Significantly reduced IKKβ and NF-κB phosphorylation and inhibited TNF-α and IL-6 production. | [11] |

Table 2: Anti-Cancer Effects of Diosgenin

| Cell Line | Effect | Concentration(s) | Observations | Reference |

| SAS oral cancer cells | Inhibition of proliferation | Not specified | Induced S-phase cell cycle arrest, leading to reduced cell survival and colony formation. | [13] |

| Human erythroleukemia (HEL) cells | Megakaryocytic differentiation | 10 µM | Time-dependent effects on SHh-N production, SMO expression, and GLI1 activation over 96 hours. | [18] |

| Hepatocellular carcinoma (HepG2) cells | Apoptosis induction | 40 μmol/L | Strong production of ROS to induce apoptosis. | [19] |

Proposed Experimental Protocols for this compound

The following are detailed methodologies for key experiments that should be conducted to evaluate the therapeutic potential of this compound, based on established protocols for diosgenin.

Synthesis and Characterization of this compound

-

Synthesis: this compound can be synthesized by esterification of diosgenin with palmitic acid. The reaction conditions should be optimized to achieve a high yield.

-

Characterization: The structure of the synthesized this compound should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. The purity should be assessed by High-Performance Liquid Chromatography (HPLC).

In Vitro Biological Assays

-

Cell Culture: Relevant human cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer, HepG2 for liver cancer) and normal cell lines (for cytotoxicity assessment) should be cultured under standard conditions.

-

Cytotoxicity Assay (MTT Assay): To determine the cytotoxic effects of this compound, cells should be seeded in 96-well plates and treated with various concentrations of the compound for different time points (e.g., 24, 48, 72 hours). Cell viability will be assessed using the MTT assay.

-

Apoptosis Assay (Flow Cytometry): To quantify apoptosis, cells treated with this compound will be stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry.

-

Cell Cycle Analysis (Flow Cytometry): To determine the effect on the cell cycle, treated cells will be fixed, stained with PI, and analyzed by flow cytometry.

-

Western Blot Analysis: To investigate the effect on signaling pathways, protein lysates from treated cells will be subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane will be probed with primary antibodies against key proteins (e.g., p-AMPK, p-ACC, SREBP-1c, FAS, p-IKKβ, p-NF-κB, Bcl-2, Bax, Caspase-3, p-Akt, p-STAT3) followed by HRP-conjugated secondary antibodies. Protein bands will be visualized using a chemiluminescence detection system.

-

Enzyme-Linked Immunosorbent Assay (ELISA): To measure the levels of cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant, commercially available ELISA kits will be used according to the manufacturer's instructions.

In Vivo Animal Studies

-

Animal Models: Appropriate animal models should be used, such as xenograft models for cancer (e.g., nude mice injected with human cancer cells) or diet-induced obesity models for metabolic studies.

-

Drug Administration: this compound will be administered to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at different doses.

-

Efficacy Evaluation:

-

Cancer Models: Tumor volume and weight will be measured regularly. At the end of the study, tumors will be excised for histopathological and immunohistochemical analysis.

-

Metabolic Models: Body weight, blood glucose, and lipid profiles will be monitored.

-

-

Toxicity Assessment: The general health of the animals will be monitored. At the end of the study, major organs will be collected for histopathological examination to assess any potential toxicity.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by diosgenin, which are hypothesized to be relevant for this compound as well.

References

- 1. This compound | 4952-66-3 | EAA95266 | Biosynth [biosynth.com]

- 2. Diosgenin: An Updated Pharmacological Review and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Activity of Diosgenin and Its Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of Diosgenin and Its Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and characterization of diosgenin from in vitro cultured tissues of Helicteres isora L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmascholars.com [pharmascholars.com]

- 7. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. impactfactor.org [impactfactor.org]

- 9. researchgate.net [researchgate.net]

- 10. Diosgenin and Its Analogs: Potential Protective Agents Against Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diosgenin ameliorates palmitate-induced endothelial dysfunction and insulin resistance via blocking IKKβ and IRS-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diosgenin ameliorates palmitic acid-induced lipid accumulation via AMPK/ACC/CPT-1A and SREBP-1c/FAS signaling pathways in LO2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journal.waocp.org [journal.waocp.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Diosgenin ameliorates palmitic acid-induced lipid accumulation via AMPK/ACC/CPT-1A and SREBP-1c/FAS signaling pathways in LO2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Diosgenin protects retinal pigment epithelial cells from inflammatory damage and oxidative stress induced by high glucose by activating AMPK/Nrf2/HO‐1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. scielo.br [scielo.br]

Unveiling the Anti-Inflammatory Potential of Diosgenin: A Technical Guide

An In-depth Examination of the Molecular Mechanisms and Experimental Validation of a Promising Natural Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. The steroidal sapogenin, diosgenin, has garnered significant scientific interest for its diverse pharmacological activities, including potent anti-inflammatory effects. This technical guide provides a comprehensive overview of the anti-inflammatory properties of diosgenin, with a particular focus on its molecular mechanisms of action. While the palmitate ester of diosgenin is of interest for potentially improved bioavailability, the bulk of current research focuses on the parent compound, diosgenin. This document will detail the established signaling pathways modulated by diosgenin, present quantitative data from key studies in a structured format, and provide detailed experimental protocols for the investigation of its anti-inflammatory efficacy. The information herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Diosgenin is a naturally occurring steroid sapogenin that can be extracted from a variety of plants, most notably from species of Dioscorea (wild yam) and Trigonella (fenugreek).[1] It serves as a crucial precursor in the synthesis of various steroid hormones.[1] Beyond its role as a synthetic building block, a growing body of preclinical evidence has illuminated its potential therapeutic applications, including anticancer, cardiovascular protective, and neuroprotective effects.[1] A significant area of this research has been dedicated to its anti-inflammatory properties, which are attributed to its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.[2] This guide will delve into the core mechanisms underlying these effects.

Molecular Mechanisms of Anti-Inflammatory Action

Diosgenin exerts its anti-inflammatory effects through the modulation of several key signaling cascades. The most well-documented of these are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and AMP-Activated Protein Kinase (AMPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of a wide array of pro-inflammatory genes. Diosgenin has been shown to be a potent inhibitor of this pathway.[2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[3][4] This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Diosgenin intervenes in this process by inhibiting the activation of the IKK complex, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[3][4][5] This ultimately leads to a downstream reduction in the expression of NF-κB-regulated inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines.[2][3]

Modulation of MAPK Signaling Pathways

The MAPK family, including c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK), are crucial regulators of cellular responses to a variety of external stimuli, including inflammatory signals. Diosgenin has been demonstrated to suppress the phosphorylation, and thus the activation, of JNK and p38 MAPK in response to inflammatory inducers.[4][6] By inhibiting these MAPK pathways, diosgenin can further attenuate the inflammatory response. For instance, the inhibition of JNK phosphorylation by diosgenin contributes to the suppression of macrophage-mediated inflammation.[4]

Activation of the AMPK Signaling Pathway

AMPK is a key cellular energy sensor that plays a crucial role in regulating metabolism and inflammation. Activation of AMPK is generally associated with anti-inflammatory effects. Diosgenin has been shown to activate AMPK, which in turn can lead to the suppression of inflammatory responses.[7][8] For example, diosgenin-mediated AMPK activation can inhibit inflammation in adipose tissues and improve endothelial dysfunction.[7] Furthermore, the activation of the AMPK/Nrf2/HO-1 pathway by diosgenin has been shown to protect retinal pigment epithelial cells from high glucose-induced inflammatory damage and oxidative stress.[7]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize quantitative data from various studies investigating the anti-inflammatory effects of diosgenin.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Diosgenin

| Cell Line | Inflammatory Stimulus | Diosgenin Concentration (µM) | Measured Mediator | % Inhibition / Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Palmitate (100 µM) | 0.1, 1, 10 | TNF-α, IL-6 | Significant reduction | [5] |

| Murine Macrophages | LPS/IFN-γ | Not specified | NO, IL-1, IL-6 | Reduction in production | [6] |

| Human Osteoarthritis Chondrocytes | IL-1β | Not specified | NO, PGE2, MMP-3, MMP-13, iNOS, COX-2 | Significant inhibition | [3] |

| 3T3-L1 Adipocytes & RAW 264 Macrophages (co-culture) | - | Not specified | TNF-α, MCP-1, NO | Inhibition of production | [4] |

| ARPE-19 Cells | High Glucose | Not specified | TNF-α, IL-6, IL-1β, COX-2, p65 | Suppressed upregulation | [7] |

Table 2: In Vivo Anti-Inflammatory Effects of Diosgenin

| Animal Model | Inflammatory Model | Diosgenin Dosage | Measured Parameter | Outcome | Reference |

| Rats | Carrageenan-induced paw edema | Not specified | Paw thickness | Significant inhibition of edema | [9] |

| Rats | Xylene-induced ear edema | Not specified | Ear edema | Significant inhibition of edema | [9] |

| Rats | Myocardial Ischemia-Reperfusion | 50, 100 mg/kg/d | Serum TNF-α, IL-1β; Myocardial MPO | Decreased expression | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline common experimental protocols used to investigate the anti-inflammatory properties of diosgenin.

General Experimental Workflow

In Vitro Anti-Inflammatory Assays

Objective: To determine the effect of diosgenin on the production of inflammatory mediators in cultured cells.

Cell Culture and Treatment:

-

Human umbilical vein endothelial cells (HUVECs) are cultured in appropriate media.[5]

-

Cells are pretreated with varying concentrations of diosgenin (e.g., 0.1, 1, 10 µmol/L) for a specified time, such as 30 minutes.[5]

-

Inflammation is induced by incubating the cells with an inflammatory stimulus, for example, 100 µmol/L palmitate (PA) for 30 minutes or 24 hours.[5]

Measurement of Inflammatory Mediators:

-

ELISA: Levels of secreted cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.[5][7]

-

Western Blot Analysis:

-

Cell lysates are prepared and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against key signaling proteins (e.g., IKKβ, phosphorylated p65, total p65, IκBα) and inflammatory enzymes (e.g., iNOS, COX-2).

-

Following incubation with secondary antibodies, the protein bands are visualized and quantified.[5][7]

-

In Vivo Anti-Inflammatory Assays

Objective: To evaluate the anti-inflammatory effect of diosgenin in a living organism.

Carrageenan-Induced Paw Edema Model:

-

Wistar rats are divided into control and treatment groups.[9]

-

The treatment groups receive diosgenin orally at specified doses.

-

After a set time (e.g., 1 hour), inflammation is induced by injecting a 1% carrageenan solution into the sub-plantar region of the left hind paw.[9]

-

Paw volume or thickness is measured at various time points (e.g., hourly for up to 8 hours) using a plethysmometer or calipers.[9]

-

The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Myocardial Ischemia-Reperfusion Injury Model:

-

Rats are pre-treated with diosgenin (e.g., 50 or 100 mg/kg/day, orally) or saline for a period such as 4 weeks.[10]

-

Myocardial ischemia is induced by ligating the left anterior descending coronary artery for a set duration (e.g., 30 minutes), followed by reperfusion.[10]

-

After the reperfusion period (e.g., 2 hours), blood and heart tissue are collected.[10]

-

Serum levels of inflammatory cytokines (TNF-α, IL-1β) are measured by ELISA.[10]

-

Myeloperoxidase (MPO) activity in the myocardial tissue, an indicator of neutrophil infiltration, is determined.[10]

Conclusion

The collective evidence strongly supports the anti-inflammatory properties of diosgenin. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, and AMPK, provides a solid mechanistic foundation for its observed effects in both in vitro and in vivo models. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for the scientific community to further explore and potentially harness the therapeutic potential of diosgenin in the management of inflammatory diseases. Future research focusing on the formulation of diosgenin, such as through palmitate esterification, to enhance its pharmacokinetic profile is a promising avenue for translating these preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Diosgenin: Mechanistic Insights on its Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diosgenin inhibits IL-1β-induced expression of inflammatory mediators in human osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diosgenin attenuates inflammatory changes in the interaction between adipocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diosgenin ameliorates palmitate-induced endothelial dysfunction and insulin resistance via blocking IKKβ and IRS-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diosgenin protects retinal pigment epithelial cells from inflammatory damage and oxidative stress induced by high glucose by activating AMPK/Nrf2/HO‐1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diosgenin ameliorates palmitic acid-induced lipid accumulation via AMPK/ACC/CPT-1A and SREBP-1c/FAS signaling pathways in LO2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Diosgenin Protects Rats from Myocardial Inflammatory Injury Induced by Ischemia-Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anticancer Potential of Diosgenin and its Palmitate Ester: A Technical Guide

Disclaimer: This technical guide explores the anticancer effects of Diosgenin, a naturally occurring steroidal sapogenin. As of this writing, specific research on the anticancer properties of Diosgenin Palmitate is limited. Therefore, this document focuses on the extensive research conducted on the parent compound, Diosgenin, and provides a scientific perspective on the potential implications of its esterification with palmitic acid. The data presented herein pertains to Diosgenin unless otherwise specified.

Executive Summary

Diosgenin, a phytosteroid extracted from plants such as those of the Dioscorea genus (wild yam) and Fenugreek, has garnered significant attention for its diverse pharmacological activities, including a notable potential in cancer therapy.[1][2] Preclinical studies have demonstrated that Diosgenin exerts anticancer effects across a wide range of malignancies by modulating various cellular signaling pathways.[3][4] These effects include the induction of programmed cell death (apoptosis), inhibition of cell proliferation through cell cycle arrest, and prevention of cancer spread by inhibiting metastasis and angiogenesis.[2][5][6] While the direct anticancer activities of this compound remain to be extensively studied, the esterification of Diosgenin with fatty acids like palmitic acid represents a strategic approach to potentially enhance its bioavailability and therapeutic efficacy.[7] This guide provides a comprehensive overview of the anticancer effects of Diosgenin, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways involved.

Anticancer Mechanisms of Diosgenin

Diosgenin's anticancer activity is multifaceted, targeting several key processes involved in tumor development and progression. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Diosgenin has been shown to induce apoptosis in various cancer cell lines through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]

Key molecular events in Diosgenin-induced apoptosis include:

-

Modulation of Bcl-2 Family Proteins: Diosgenin alters the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial membrane permeabilization.[8][9]

-

Caspase Activation: It triggers the activation of a cascade of cysteine proteases known as caspases (e.g., caspase-3, -9), which are the executioners of apoptosis.[5][8]

-

PARP Cleavage: Activation of caspases leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[8]

-

Generation of Reactive Oxygen Species (ROS): Diosgenin can induce oxidative stress within cancer cells, leading to apoptosis.[8][9]

Cell Cycle Arrest

Diosgenin can halt the proliferation of cancer cells by arresting the cell cycle at various phases, most commonly the G1 or G2/M phase.[5][8] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins:

-

Cyclin-Dependent Kinases (CDKs): Diosgenin can inhibit the activity of CDKs (e.g., CDK2, CDK4), which are essential for cell cycle progression.[10]

-

Cyclins: It can downregulate the expression of cyclins (e.g., Cyclin D1), the regulatory partners of CDKs.[10]

-

Upregulation of p53 and p21: Diosgenin can increase the expression of the tumor suppressor protein p53 and the CDK inhibitor p21.[5]

Anti-Metastatic and Anti-Angiogenic Effects

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Diosgenin has demonstrated the ability to inhibit key steps in the metastatic cascade:

-

Inhibition of Cell Migration and Invasion: It can suppress the migratory and invasive capabilities of cancer cells.[5]

-

Downregulation of Matrix Metalloproteinases (MMPs): Diosgenin can reduce the expression and activity of MMPs, enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.[5]

-

Inhibition of Angiogenesis: It can inhibit the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen by downregulating pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[5]

Quantitative Data on Diosgenin's Anticancer Activity

The cytotoxic and anti-proliferative effects of Diosgenin have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of a compound.

| Cancer Type | Cell Line | IC50 (µM) | Observed Effects | Reference(s) |

| Oral Squamous Cell Carcinoma | SAS | 31.7 | Decreased cell proliferation, S-phase cell cycle arrest | [10] |

| HSC3 | 61 | Decreased cell proliferation | [10] | |

| Lung Cancer | A549 | ~0.95 (for a derivative) | Cell cycle arrest at G0/G1 phase, apoptosis | [9] |

| Prostate Cancer | PC-3 | Not specified | Inhibition of migration and invasion | [5] |

| DU-145 | Not specified | Anti-proliferative activity | [5] | |

| Breast Cancer | MCF-7 | Not specified | Induction of p53, increased caspase-3 levels | [5] |

| MDA-MB-231 | Not specified | Inhibition of cell migration | [5] | |

| Colon Cancer | HCT-116 | Not specified | Anti-proliferative activity | [5] |

| HT-29 | Not specified | Induction of apoptosis | [5] | |

| Leukemia | HEL | Not specified | G2/M cell cycle arrest, apoptosis | [5] |

| K562 | Not specified | Anti-proliferative activity | [5] | |

| Hepatocellular Carcinoma | HepG2 | Not specified | Apoptosis via mitochondrial pathway | [8] |

Signaling Pathways Modulated by Diosgenin

Diosgenin exerts its anticancer effects by modulating a complex network of intracellular signaling pathways.

Apoptosis Signaling Pathway

Caption: Diosgenin-induced apoptosis signaling pathways.

Cell Cycle Regulation Pathway

Caption: Diosgenin's modulation of cell cycle progression.

The Potential Role of the Palmitate Moiety

While direct evidence is pending, the esterification of Diosgenin with palmitic acid to form this compound is a rational drug design strategy. Palmitic acid is a 16-carbon saturated fatty acid, and its conjugation to Diosgenin would significantly increase the molecule's lipophilicity.

This increased lipophilicity could have several implications for its anticancer activity:

-

Enhanced Bioavailability: Poor water solubility and bioavailability are common challenges for natural products like Diosgenin.[11] Increasing lipophilicity can improve absorption and transport across biological membranes.

-

Improved Cellular Uptake: The lipid-rich environment of cancer cell membranes may favor the uptake of a more lipophilic compound like this compound.

-

Altered Pharmacokinetics: The palmitate moiety could influence the metabolic stability and distribution of the compound in the body.

It is noteworthy that studies on other long-chain fatty acid esters of Diosgenin derivatives have shown promising anticancer activity, supporting the hypothesis that this modification could be beneficial.[7]

Experimental Protocols

The investigation of the anticancer effects of compounds like Diosgenin involves a series of standard in vitro and in vivo assays.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., Diosgenin) for 24, 48, or 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[10]

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Treat cells with the test compound for a specified duration.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.